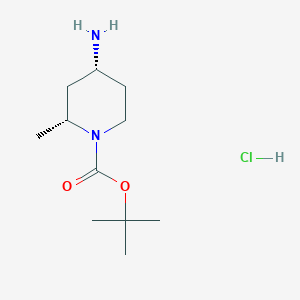
3-(2-Bromophenyl)-5-(2-chloropyridin-4-yl)-1,2,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Bromophenyl)-5-(2-chloropyridin-4-yl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. The compound consists of an oxadiazole ring substituted with bromophenyl and chloropyridinyl groups, which contribute to its distinctive chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromophenyl)-5-(2-chloropyridin-4-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-bromobenzohydrazide with 2-chloro-4-pyridinecarboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions, leading to the formation of the oxadiazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials to achieve efficient and cost-effective production.
化学反应分析
Types of Reactions
3-(2-Bromophenyl)-5-(2-chloropyridin-4-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization and Ring-Opening: The oxadiazole ring can participate in cyclization or ring-opening reactions, leading to the formation of new heterocyclic compounds.
Common Reagents and Conditions
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide or potassium tert-butoxide.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction can lead to the formation of various oxidized or reduced species.
科学研究应用
3-(2-Bromophenyl)-5-(2-chloropyridin-4-yl)-1,2,4-oxadiazole has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential as a bioactive molecule, with studies exploring its antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers and dyes.
作用机制
The mechanism of action of 3-(2-Bromophenyl)-5-(2-chloropyridin-4-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis.
相似化合物的比较
Similar Compounds
- 3-(2-Bromophenyl)-5-(2-fluoropyridin-4-yl)-1,2,4-oxadiazole
- 3-(2-Chlorophenyl)-5-(2-chloropyridin-4-yl)-1,2,4-oxadiazole
- 3-(2-Bromophenyl)-5-(2-methylpyridin-4-yl)-1,2,4-oxadiazole
Uniqueness
3-(2-Bromophenyl)-5-(2-chloropyridin-4-yl)-1,2,4-oxadiazole is unique due to the specific combination of bromophenyl and chloropyridinyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
属性
分子式 |
C13H7BrClN3O |
|---|---|
分子量 |
336.57 g/mol |
IUPAC 名称 |
3-(2-bromophenyl)-5-(2-chloropyridin-4-yl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C13H7BrClN3O/c14-10-4-2-1-3-9(10)12-17-13(19-18-12)8-5-6-16-11(15)7-8/h1-7H |
InChI 键 |
LRXKBDZUZPVCFL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C2=NOC(=N2)C3=CC(=NC=C3)Cl)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2-(4-Methoxyphenyl)benzo[d]oxazol-5-yl)methanol](/img/structure/B11783294.png)


![6-Phenyl-3-(pyrrolidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11783297.png)
![Ethyl octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride](/img/structure/B11783308.png)
![3-Bromo-6-phenylisothiazolo[5,4-b]pyridine](/img/structure/B11783310.png)
![(S)-Benzyl 3-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)piperidine-1-carboxylate](/img/structure/B11783317.png)

![2-(Hydroxymethyl)benzo[d]oxazole-4-acetonitrile](/img/structure/B11783323.png)




